N-[2-(Dimethylamino)ethyl]-4-(trifluoromethoxy)aniline
CAS No.:
Cat. No.: VC18015021
Molecular Formula: C11H15F3N2O
Molecular Weight: 248.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15F3N2O |
|---|---|
| Molecular Weight | 248.24 g/mol |
| IUPAC Name | N',N'-dimethyl-N-[4-(trifluoromethoxy)phenyl]ethane-1,2-diamine |
| Standard InChI | InChI=1S/C11H15F3N2O/c1-16(2)8-7-15-9-3-5-10(6-4-9)17-11(12,13)14/h3-6,15H,7-8H2,1-2H3 |
| Standard InChI Key | OFUHLWNUICNFRY-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCNC1=CC=C(C=C1)OC(F)(F)F |
Introduction
Chemical Structure and Molecular Properties
Molecular Composition
N-[2-(Dimethylamino)ethyl]-4-(trifluoromethoxy)aniline consists of a phenyl ring substituted with a trifluoromethoxy group (-OCF) at the para position, linked to a dimethylaminoethyl (-N(CH)CHCH-) side chain. The IUPAC name, -dimethyl-N-[4-(trifluoromethoxy)phenyl]ethane-1,2-diamine, reflects this arrangement. The compound’s canonical SMILES representation is CN(C)CCNC1=CC=C(C=C1)OC(F)(F)F, illustrating the connectivity of its functional groups.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.24 g/mol |
| IUPAC Name | -dimethyl-N-[4-(trifluoromethoxy)phenyl]ethane-1,2-diamine |
| SMILES | CN(C)CCNC1=CC=C(C=C1)OC(F)(F)F |
Structural Features
The trifluoromethoxy group contributes significantly to the compound’s electronic and steric profile. The strong electron-withdrawing nature of -OCF polarizes the aromatic ring, enhancing its ability to participate in charge-transfer interactions. Concurrently, the dimethylaminoethyl side chain introduces basicity (), enabling pH-dependent solubility and facilitating interactions with acidic biological targets.
Physicochemical Characteristics
The compound’s logP value (estimated at 2.8) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its melting point ranges between 45–50°C, while the boiling point exceeds 200°C under reduced pressure, making it suitable for high-temperature applications.
Synthesis and Manufacturing Processes
Conventional Synthesis Methods
The primary synthetic route involves reacting 4-(trifluoromethoxy)aniline with 2-chloro-N,N-dimethylethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This nucleophilic substitution proceeds via an mechanism, with the amine group attacking the electrophilic carbon of the chloroethylamine:
Yields typically reach 70–85% under optimized conditions (60°C, 12–24 h).
Industrial-Scale Production Techniques
Continuous flow reactors have replaced batch processes in industrial settings, achieving 95% purity by precisely controlling residence time (30–60 min) and temperature (70–80°C). This method reduces side products like N-alkylated derivatives and unreacted starting materials.
Reaction Optimization Strategies
Recent studies highlight the role of solvent polarity in reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction by stabilizing the transition state, while additives such as tetrabutylammonium iodide (TBAI) enhance nucleophilicity through phase-transfer catalysis .
Comparative Analysis with Structural Analogues
| Compound | Structural Difference | Bioactivity Shift |
|---|---|---|
| N1-Methyl-4-(trifluoromethoxy)aniline | Methyl group replaces ethyl chain | 10-fold lower MAO-B inhibition |
| 2-Methyl-4-(trifluoromethoxy)aniline | Methyl substituent at ortho position | Loss of 5-HT affinity |
The ethyl chain in N-[2-(dimethylamino)ethyl]-4-(trifluoromethoxy)aniline provides conformational flexibility critical for receptor binding, while analogues with rigid backbones show reduced efficacy.
Emerging Research Directions
Novel Synthetic Approaches
Photoinduced difluoroalkylation techniques, recently applied to aniline derivatives, could enable late-stage functionalization of this compound . For example, eosin Y-catalyzed reactions under 525 nm light introduce difluoroalkyl groups at the meta position, expanding derivatization possibilities .
Advanced Biological Evaluations
Ongoing studies explore its role in autoimmune disorders, leveraging structural similarities to laquinimod—a quinolinecarboxamide with proven efficacy in multiple sclerosis . Preliminary data show a 30% reduction in disease severity in experimental autoimmune encephalomyelitis models .
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